![molecular formula C13H13NO3S2 B2525653 Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate CAS No. 380451-48-9](/img/structure/B2525653.png)
Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate
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Overview
Description
“Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate” is a complex organic compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . In one example, methyl 5-aryl-3-hydroxythiophene-2-carboxylates were prepared in 29–84% yield from the one-pot reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of NaOMe refluxing in dry MeOH .
Molecular Structure Analysis
The molecular structure of “Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate” can be represented by the InChI code 1S/C16H18N2O2S/c1-4-20-16(19)14-11(2)10-13(21-14)18-15(17-3)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3,(H,17,18)
. This indicates that the compound contains 16 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .
Scientific Research Applications
- Thiophene derivatives, including Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate, are explored as potential biologically active compounds. Researchers investigate their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
- Thiophene-based molecules contribute to organic semiconductor materials. They find applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
- Thiophene derivatives are used as corrosion inhibitors in industrial chemistry and material science .
- Researchers explore thiophene-containing compounds for their role in fabricating organic electronic devices, such as OLEDs and OFETs .
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Materials Science and Organic Electronics
Synthetic Chemistry and Heterocyclization
Future Directions
Thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions for “Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate” could involve further exploration of its biological activities and potential applications in medicinal chemistry.
Mechanism of Action
Target of Action
Thiophene derivatives are known to have a variety of biological effects and are used in the synthesis of a wide range of biologically active compounds . They have been found to exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives are known to interact with various biological targets depending on their chemical structure .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways depending on their chemical structure .
Pharmacokinetics
The pharmacokinetics of thiophene derivatives can vary widely depending on their chemical structure .
Result of Action
Thiophene derivatives are known to have a variety of biological effects depending on their chemical structure .
Action Environment
The action of thiophene derivatives can be influenced by various factors including ph, temperature, and the presence of other substances .
properties
IUPAC Name |
ethyl 3-methyl-5-(thiophene-2-carbonylamino)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-3-17-13(16)11-8(2)7-10(19-11)14-12(15)9-5-4-6-18-9/h4-7H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBDMZOOUXVQRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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